

The Trifluoromethyl Pyridazinone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

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Application Notes & Protocols for Drug Discovery Professionals

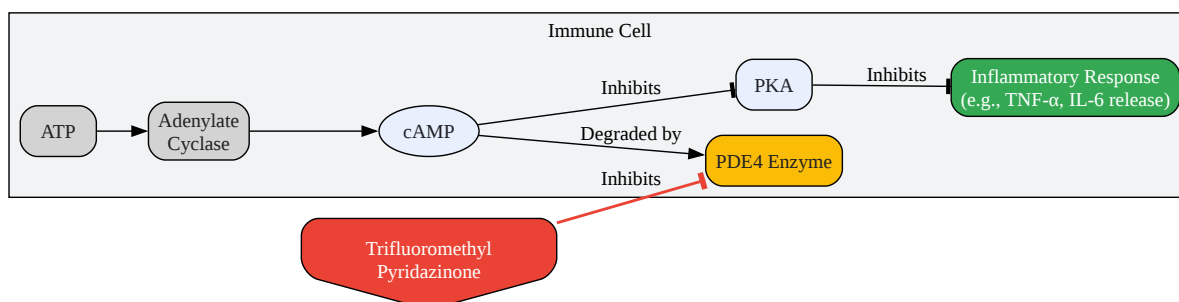
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding affinity.^{[1][2]} When this potent functional group is appended to a pyridazinone core—a heterocyclic scaffold known for its diverse biological activities and favorable safety profile—the resulting molecules present a rich area for therapeutic innovation.^{[3][4]} This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of trifluoromethyl pyridazinones, offering field-proven insights and detailed protocols for researchers in drug discovery.

Section 1: Synthesis of Trifluoromethyl Pyridazinones

The construction of the trifluoromethyl pyridazinone scaffold can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing β -ketoester with a hydrazine derivative. This approach allows for modularity, enabling the introduction of diverse substituents on both the pyridazinone ring and the hydrazine component to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis typically begins with the reaction of a trifluoromethyl- β -ketoester with an appropriate hydrazine to form the pyridazinone ring. Further modifications can be made to the core structure.



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